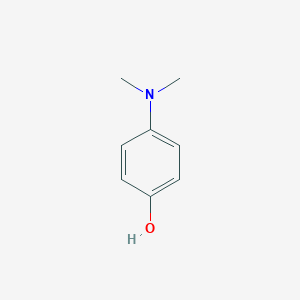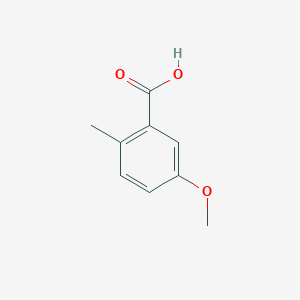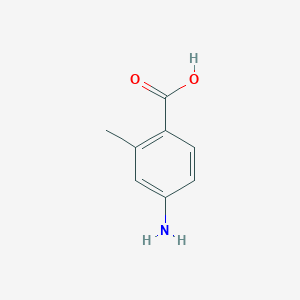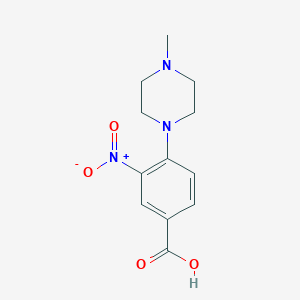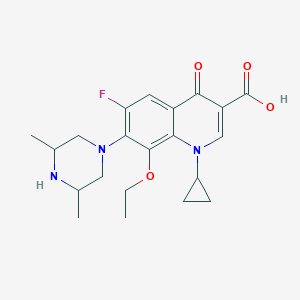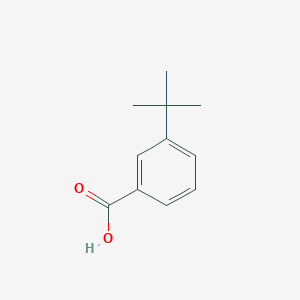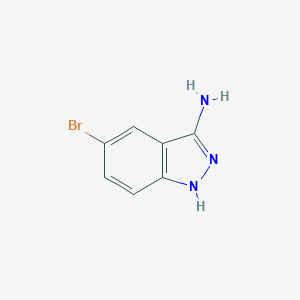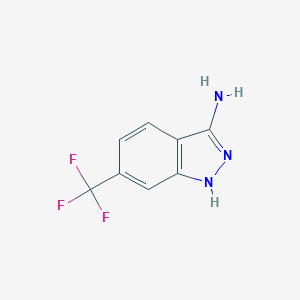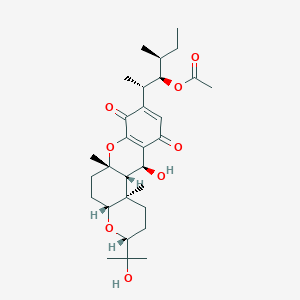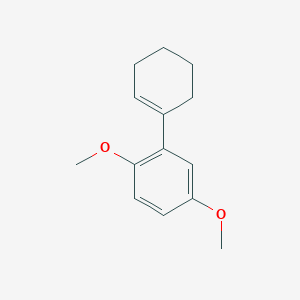
2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene, also known as o-desmethyltramadol, is a synthetic opioid compound that is structurally similar to tramadol. It is commonly used as an analgesic and has been shown to have potent pain-relieving effects. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits and unique mechanism of action.
作用机制
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene involves the activation of mu-opioid receptors in the brain and spinal cord. This activation results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure. Additionally, this compound has been shown to have some affinity for serotonin and norepinephrine receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include pain relief, sedation, and feelings of euphoria and pleasure. It has also been shown to have some antidepressant effects and may be useful in the treatment of anxiety and other psychiatric disorders.
实验室实验的优点和局限性
The advantages of using 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene in lab experiments include its potent pain-relieving effects and its unique mechanism of action. Additionally, it has been shown to have some antidepressant effects, which may make it useful in the study of psychiatric disorders. However, the limitations of using this compound include its potential for addiction and abuse, as well as its potential for side effects such as nausea, vomiting, and respiratory depression.
未来方向
There are several future directions for research on 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene. These include:
1. Investigating the potential use of this compound in the treatment of psychiatric disorders, such as depression and anxiety.
2. Studying the potential for abuse and addiction associated with this compound and developing strategies to mitigate these risks.
3. Investigating the potential for this compound to interact with other drugs and medications.
4. Studying the long-term effects of this compound on the brain and body.
5. Developing new and improved synthesis methods for this compound.
Overall, this compound is a compound with significant potential for therapeutic use and further scientific investigation. Its unique mechanism of action and potent pain-relieving effects make it a promising candidate for the treatment of a variety of conditions. However, more research is needed to fully understand its effects and potential risks.
合成方法
The synthesis of 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene involves the reduction of tramadol using sodium borohydride. This reaction results in the removal of the N-methyl group from tramadol, which yields 2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzeneramadol. The compound can be further purified using various techniques, such as recrystallization or chromatography.
科学研究应用
2-(Cyclohex-1-en-1-yl)-1,4-dimethoxybenzene has been extensively studied for its potential therapeutic benefits. It has been shown to have potent pain-relieving effects and has been used in the treatment of acute and chronic pain. Additionally, it has been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
| 1848-14-2 | |
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
2-(cyclohexen-1-yl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C14H18O2/c1-15-12-8-9-14(16-2)13(10-12)11-6-4-3-5-7-11/h6,8-10H,3-5,7H2,1-2H3 |
InChI 键 |
ZYJIRZLUKBISKF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CCCCC2 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C2=CCCCC2 |
| 1848-14-2 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



